

Sceleratine N-oxide: A Technical Overview of its Chemical Properties and Biological Implications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sceleratine N-oxide*

Cat. No.: B15146759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceleratine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds known for their presence in various plant species and their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of **Sceleratine N-oxide**, drawing from available data and the broader understanding of N-oxide chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to consolidate the existing information and provide a framework for future research and development.

Chemical and Physical Properties

Sceleratine N-oxide is a solid substance available as a primary reference standard. The N-oxide functional group, characterized by a dative bond between nitrogen and oxygen, imparts distinct polarity to the molecule.^[1] This polarity influences its solubility and reactivity.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for the melting point, boiling point, or pKa of **Sceleratine N-oxide**. However, some fundamental properties have been established:

Property	Value	Source
CAS Number	103184-92-5	
Molecular Formula	C ₁₈ H ₂₇ NO ₈	
Molecular Weight	385.41 g/mol	
Physical Form	Solid	
Solubility	Soluble in DMSO, pyridine, methanol, and ethanol.	

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific analysis of **Sceleratine N-oxide** are not readily available in the current body of scientific literature. However, general methodologies for the synthesis and analysis of N-oxides can be adapted for this compound.

General Synthesis of N-Oxides

The synthesis of N-oxides typically involves the oxidation of the corresponding tertiary amine. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid - mCPBA), and Caro's acid.

A general workflow for the synthesis could be:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Sceleratine N-oxide**.

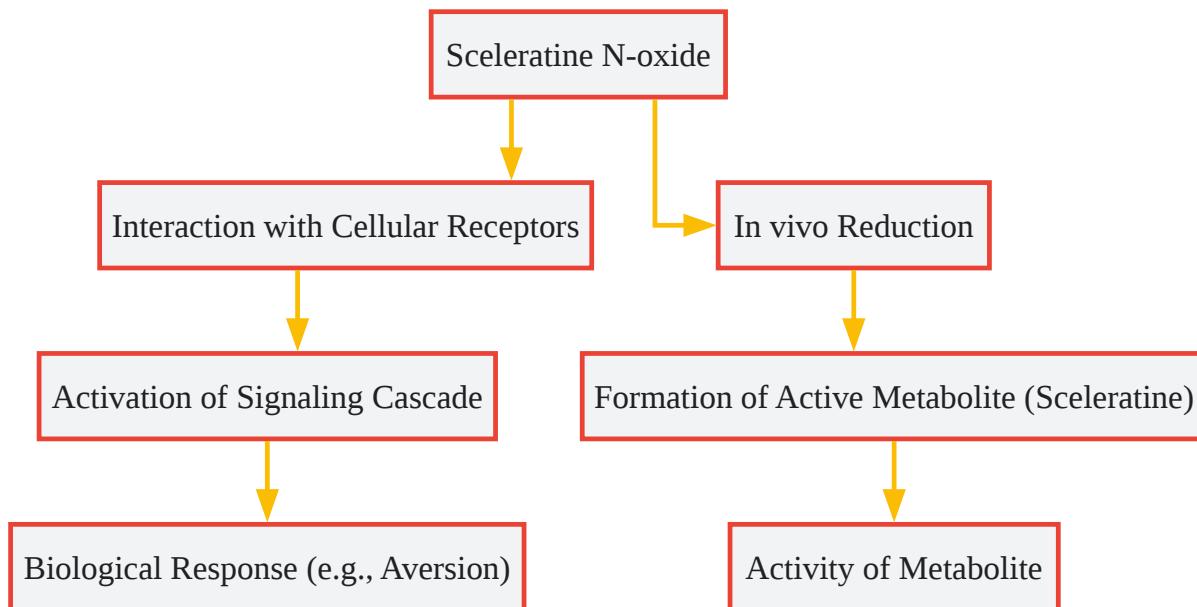
General Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of N-oxides. The introduction of the N-oxide group typically leads to a

downfield shift of the signals of protons and carbons adjacent to the nitrogen atom compared to the parent amine.[2]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques. A characteristic fragmentation of some N-oxides is the loss of an oxygen atom ($[M+H-O]^+$) or a hydroxyl radical ($[M+H-OH]^+$).

Biological Activity and Potential Signaling Pathways


The most prominently documented biological activity of **Sceleratine N-oxide** is its role as an aversive agent in livestock.[3] When administered, it conditions animals to avoid consuming plants containing this compound, such as *Senecio latifolius*.[3] This suggests a strong interaction with taste or olfactory receptors, leading to a negative reinforcement learning process.

The broader biological activities and mechanisms of action of **Sceleratine N-oxide** are not well-defined. However, the N-oxide functionality is a key feature in many biologically active molecules, and its presence in **Sceleratine N-oxide** suggests several potential avenues for its biological effects.

Potential Mechanisms of Action

N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine.[1] This reduction can be particularly significant in hypoxic (low oxygen) environments, such as those found in solid tumors.[1]

Based on the general behavior of N-oxides, a hypothetical logical relationship for the biological activity of **Sceleratine N-oxide** can be proposed:

[Click to download full resolution via product page](#)

Caption: Hypothetical pathways of **Sceleratine N-oxide**'s biological activity.

Signaling Pathways

There is currently no direct evidence linking **Sceleratine N-oxide** to specific signaling pathways. However, many N-oxides are known to influence cellular signaling. For instance, some heterocyclic N-oxides act as mimics of nitric oxide (NO), a key signaling molecule in various physiological processes.^[1] The potential for **Sceleratine N-oxide** to modulate NO-related signaling pathways warrants further investigation.

Conclusion and Future Directions

Sceleratine N-oxide is a pyrrolizidine alkaloid with established basic chemical properties but a significant lack of in-depth experimental data. Its proven efficacy as an aversive agent in livestock highlights a potent biological activity that deserves further mechanistic exploration. Future research should focus on:

- Quantitative Physicochemical Characterization: Determination of melting point, boiling point, pKa, and detailed solubility profiles.

- Development of Standardized Protocols: Establishing and publishing detailed methods for its synthesis, purification, and analysis.
- Comprehensive Biological Screening: Investigating a wider range of biological activities beyond its aversive properties, including potential cytotoxic, antimicrobial, or neuroactive effects.
- Mechanistic and Signaling Studies: Elucidating the specific molecular targets and signaling pathways through which **Sceleratine N-oxide** exerts its biological effects.

A deeper understanding of the chemical and biological properties of **Sceleratine N-oxide** will be crucial for assessing its potential applications in fields such as pharmacology, toxicology, and agricultural science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectra of Sparteine N1-oxide and α -Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- To cite this document: BenchChem. [Sceleratine N-oxide: A Technical Overview of its Chemical Properties and Biological Implications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15146759#what-are-the-chemical-properties-of-sceleratine-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com